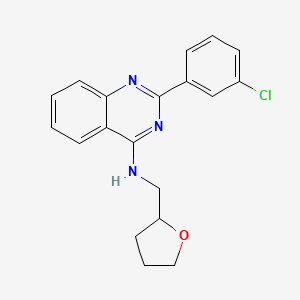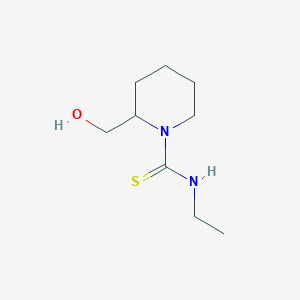![molecular formula C21H21N3O4 B4133857 N-allyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylurea](/img/structure/B4133857.png)
N-allyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylurea
Descripción general
Descripción
N-allyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylurea, also known as ALU, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. ALU is a urea derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
N-allyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylurea has been studied for its potential applications in various fields. It has been found to have antifungal, antibacterial, and anticancer properties. N-allyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylurea has also been studied for its potential as a photosensitizer in photodynamic therapy, a technique used to treat cancer. Additionally, N-allyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylurea has been investigated for its potential as a fluorescent probe for the detection of zinc ions in biological systems.
Mecanismo De Acción
The mechanism of action of N-allyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylurea is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. N-allyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylurea has been found to inhibit the activity of urease, an enzyme that plays a role in the metabolism of urea. N-allyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylurea has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a role in DNA replication and repair.
Biochemical and Physiological Effects:
N-allyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylurea has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of fungi and bacteria, and to induce apoptosis in cancer cells. N-allyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylurea has also been found to have anti-inflammatory effects and to inhibit the activity of certain enzymes involved in inflammation. Additionally, N-allyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylurea has been found to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-allyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylurea in lab experiments is its broad spectrum of activity against various microorganisms and cancer cells. N-allyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylurea is also relatively easy to synthesize and has been found to be stable under various conditions. However, one limitation of using N-allyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylurea in lab experiments is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for research on N-allyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylurea. One direction is to investigate its potential as a photosensitizer in photodynamic therapy, particularly for the treatment of cancer. Another direction is to investigate its potential as a fluorescent probe for the detection of zinc ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of N-allyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylurea and to investigate its potential as a therapeutic agent for various diseases.
Propiedades
IUPAC Name |
1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenyl-1-prop-2-enylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-3-13-23(21(27)22-15-7-5-4-6-8-15)18-14-19(25)24(20(18)26)16-9-11-17(28-2)12-10-16/h3-12,18H,1,13-14H2,2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEVFNQFRMNSSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC=C)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide](/img/structure/B4133782.png)

![2-({4-allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4133795.png)
![3,4-dichloro-N-{1-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4133798.png)
![2-benzyl-1-(4-tert-butylphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4133810.png)
![2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4133815.png)

![4-({[(5-{[(3,4-dichlorobenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4133828.png)
![N-cyclohexyl-4-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]-1-piperidinecarboxamide](/img/structure/B4133841.png)
![N-{[(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)amino]carbonothioyl}acetamide](/img/structure/B4133842.png)

![N-[1-(5-{[2-(benzylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-3-methylbutyl]-2,4-dichlorobenzamide](/img/structure/B4133851.png)
![N-methyl-5-nitro-N-phenyl-2-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B4133854.png)
![ethyl 4-({[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4133859.png)